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N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine

Protein-ligand binding Fluorescence spectroscopy Pyrene probe

This probe is specifically Py-Gly-Phe (n=1), the essential bridge between Py-Phe and Py-Gly-Gly-Phe with a unique functional profile: ~43-fold lower BSA affinity (Kb=1.5×10⁶ M⁻¹) vs. Py-Phe to avoid conformational perturbation; dual cleavage sites (Trp108–Val109/Ala110–Trp111) on lysozyme; and clean pyrene monomer emission with no excimer band at 466 nm. Changing linker length or C-terminal residue alters binding, spectral response, and cleavage competence – only this exact structure delivers these outcomes.

Molecular Formula C31H28N2O4
Molecular Weight 492.575
CAS No. 228414-52-6
Cat. No. B561676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-(1-Pyrene)butyroylglycyl-L-phenylalanine
CAS228414-52-6
SynonymsPy-Gly-Phe;  N-[1-Oxo-4-(1-pyrenyl)butyl]glycyl-L-phenylalanine; 
Molecular FormulaC31H28N2O4
Molecular Weight492.575
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
InChIInChI=1S/C31H28N2O4/c34-27(32-19-28(35)33-26(31(36)37)18-20-6-2-1-3-7-20)11-5-8-21-12-13-24-15-14-22-9-4-10-23-16-17-25(21)30(24)29(22)23/h1-4,6-7,9-10,12-17,26H,5,8,11,18-19H2,(H,32,34)(H,33,35)(H,36,37)/t26-/m0/s1
InChIKeyYRYXBJSINXOFKS-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine (CAS 228414-52-6): A Tunable Pyrene-Peptide Photoreagent for Site-Specific Protein Photocleavage and Fluorescence Probing


N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine (Py-Gly-Phe, CAS 228414-52-6, MW 492.57, C₃₁H₂₈N₂O₄) is a synthetic pyrene–dipeptide conjugate in which the 4-(1-pyrenyl)butyroyl fluorophore is linked to the N-terminus of glycyl-L-phenylalanine. The compound functions as both a fluorescent probe and a photoactivatable protein cleavage reagent, with the pyrenyl moiety serving as the chromophore/electron acceptor and the phenylalanine side chain contributing aromatic binding interactions [1]. It belongs to the Py-(Gly)n-Phe series (n=0, 1, 2) that has been systematically characterized for protein binding, conformational sensing, and light-triggered backbone scission [2].

Why N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine Cannot Be Replaced by Other Pyrene–Peptide Conjugates


The Py-(Gly)n-Phe series exhibits profound structure–function relationships in which every incremental change—linker length (n=0 vs. n=1 vs. n=2), C-terminal aromatic residue identity (Phe vs. Tyr vs. Trp vs. His), and stereochemistry—produces distinct binding affinities, spectroscopic signatures, and photocleavage outcomes [1]. Py-Gly-Phe (n=1) occupies a unique parameter space: it binds BSA with an affinity that is approximately 43-fold lower than Py-Phe (n=0) yet retains full photocleavage competence toward both BSA and lysozyme, while the Tyr and Trp analogs are entirely cleavage-inactive [2]. No two probes in this family produce superimposable CD spectra when bound to the same protein, demonstrating that each linker–side-chain combination generates a distinct chiral environment and, consequently, a unique functional profile [1]. Generic substitution without verifying the specific linker and residue identity will therefore yield unpredictable binding, spectral response, and cleavage performance.

Quantitative Differentiation Evidence for N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine versus Closest Analogs


BSA Binding Affinity: Py-Gly-Phe Occupies a Distinct Intermediate Tier ~43-Fold Below Py-Phe

Py-Gly-Phe binds to bovine serum albumin (BSA) with a binding constant (Kb) of 1.5 × 10⁶ M⁻¹, which is approximately 43-fold lower than that of Py-Phe (6.5 × 10⁷ M⁻¹) and an order of magnitude lower than Py-Phe-Gly-Gly (1.5 × 10⁷ M⁻¹), yet comparable to Py-Gly-Gly-Phe (1.5 × 10⁶ M⁻¹) and Py-Gly (1.7 × 10⁶ M⁻¹) [1]. This places Py-Gly-Phe in a distinct intermediate affinity tier, suitable when high-affinity binding of Py-Phe is undesirable but aromatic recognition is still required.

Protein-ligand binding Fluorescence spectroscopy Pyrene probe

Photocleavage Competence: Py-Gly-Phe Cleaves Both BSA and Lysozyme, Unlike Tyr/Trp Analogs Which Are Completely Inactive

Among the Py-Gly-X series (X = Phe, Tyr, Trp, His), only the phenylalanine and histidine analogs produce protein photocleavage of both BSA and lysozyme upon 344 nm irradiation in the presence of Co(III)hexammine (CoHA) as an electron acceptor [1]. The tyrosine and tryptophan analogs (Py-Gly-Tyr, Py-Gly-Trp) yield no fragmentation with either protein, a result attributed to rapid quenching of the pyrene cation radical by the electron-rich Tyr/Trp side chains [1]. Py-Gly-Phe thus retains full photocleavage function while the Tyr/Trp congeners are functionally null.

Protein photocleavage Site-specific scission Pyrene photoreagent

Cleavage Site Topology: Py-Gly-Phe Generates a Unique Dual Cleavage Site Pattern on Lysozyme Not Observed with Py-Phe

Peptide sequencing of lysozyme photofragments revealed that Py-Gly-Phe (n=1) and Py-Gly-Gly-Phe (n=2) cleave at a major site between Trp108 and Val109—identical to Py-Phe—but additionally produce a second, minor cleavage site at Ala110–Trp111 that is absent with Py-Phe [1]. This dual-site pattern is unique to the n=1 and n=2 glycine-spacer probes and is not observed with the n=0 analog or with Py-Phe-Gly-Gly [1]. The introduction of the glycine spacer thus redirects a fraction of cleavage events to an adjacent peptide bond.

Protein sequencing Cleavage site mapping Lysozyme Photochemical scissors

Spectral Signature Upon BSA Binding: Py-Gly-Phe Exhibits Hyperchromism, Contrasting with Py-Phe Hypochromism

The absorption spectral response upon BSA binding differentiates the dipeptide probes from the direct conjugate: Py-Gly-Phe and other medium-linker probes (Py-Gly-Tyr, Py-Gly-Trp, Py-Gly-His) exhibit hyperchromism, whereas Py-Phe and Py-Gly (short-linker probes) show hypochromism [1][2]. This opposite direction of absorbance change upon protein binding reflects fundamentally different electronic environments of the pyrenyl chromophore in the protein-bound state and provides a qualitative diagnostic for linker-length-dependent binding modes.

Absorption spectroscopy Hyperchromism Protein-probe interaction Binding detection

Absence of 466 nm Excimer/Emission Band: Py-Gly-Phe Does Not Produce the Long-Wavelength Band Seen with Py-Phe

A distinctive broad emission band centered at ~466 nm appears when Py-Phe and Py-Phe-Gly-Gly bind to BSA, attributed to pyrene excimer or pyrene–tryptophan exciplex formation. This band is entirely absent with Py-Gly-Phe, Py-Gly-Gly-Phe, or Py-Gly when bound to BSA [1]. The absence of this band indicates that the glycine spacer in Py-Gly-Phe prevents the specific chromophore–chromophore or chromophore–aromatic residue proximity required for excimer/exciplex formation. This spectral difference serves as a definitive spectroscopic fingerprint distinguishing Py-Gly-Phe from Py-Phe.

Excimer fluorescence Pyrene exciplex Protein conformational probe Fluorescence spectroscopy

Commercial Availability with Defined Purity Specifications from Multiple Independent Vendors

N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine is available from multiple reputable suppliers including Santa Cruz Biotechnology (catalog sc-212066, 5 mg) and Toronto Research Chemicals (catalog P981050) with a standard purity specification of ≥95% . Vendor documentation explicitly references its utility in site-specific protein photocleavage investigations . This multi-vendor availability with documented purity provides procurement flexibility and quality assurance that is not uniformly available for all Py-(Gly)n-Phe series members.

Research chemical procurement Purity specification Quality control

Recommended Application Scenarios for N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine Based on Quantitative Differentiation Evidence


Site-Specific Protein Photocleavage with Controlled Dual-Site Mapping

Py-Gly-Phe is the probe of choice for lysozyme (and potentially other protein) photocleavage experiments in which a defined major cleavage site (Trp108–Val109) plus an adjunct minor site (Ala110–Trp111) are desired. This dual-site pattern, documented by peptide sequencing of photofragments, contrasts with the single-site cleavage of Py-Phe and provides richer structural information for protein footprinting studies [1]. The compound is used at 344 nm irradiation with Co(III)hexammine as the electron acceptor.

Moderate-Affinity Fluorescent Protein Labeling Where Py-Phe Over-Binding Is a Concern

When experimental design requires a pyrene probe that binds proteins with intermediate rather than high affinity, Py-Gly-Phe (Kb = 1.5 × 10⁶ M⁻¹ for BSA) is the appropriate selection over Py-Phe (Kb = 6.5 × 10⁷ M⁻¹). This ~43-fold lower affinity reduces the risk of probe-induced protein conformational perturbation or binding-site saturation at low probe concentrations [2]. The hyperchromic absorbance response upon binding provides a straightforward spectrophotometric readout for binding quantification.

Fluorescence-Based Binding Assays Free of Excimer/Emission Spectral Interference

For homogeneous fluorescence binding assays requiring clean, interpretable pyrene monomer emission without the confounding 466 nm excimer/exciplex band, Py-Gly-Phe is the preferred probe. Unlike Py-Phe and Py-Phe-Gly-Gly, which generate a prominent broad emission at ~466 nm upon BSA binding, Py-Gly-Phe shows no such band, simplifying ratiometric analysis and eliminating a potential source of spectral crosstalk [1].

Comparative Structure–Activity Relationship (SAR) Studies of Linker Length Effects on Protein Recognition

As the n=1 member of the Py-(Gly)n-Phe series, Py-Gly-Phe serves as the essential bridge between the n=0 (Py-Phe) and n=2 (Py-Gly-Gly-Phe) probes in systematic SAR investigations. Its intermediate binding affinity, hyperchromic spectral response, dual cleavage site pattern, and absence of excimer emission collectively define a unique functional profile that is critical for deconvolving the contribution of a single glycine spacer to protein recognition and photocleavage selectivity [2][3].

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